(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the α-carbon, a 4-bromo-benzyl group, and an ethyl substituent on the tertiary nitrogen. The branched 3-methyl-butyramide backbone may contribute to steric effects, modulating solubility and membrane permeability.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYKQKFKKRMNA-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)Br)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps. One common route includes the bromination of benzyl alcohol to form 4-bromobenzyl bromide, followed by a nucleophilic substitution reaction with an appropriate amine to introduce the amino group. The final step involves the coupling of the resulting intermediate with a butyramide derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination reactions, utilizing reagents such as N-bromosuccinimide (NBS) and acetonitrile as the solvent. This method ensures high efficiency and yield while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The para-bromine atom on the benzyl group is highly reactive in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions.
| Reaction Type | Conditions/Reagents | Products/Outcome | References |
|---|---|---|---|
| Hydroxylation | KOH, ethanol, reflux | Bromine replaced with -OH | |
| Amination | NH₃, CuI/ligand, 80°C | Bromine replaced with -NH₂ | |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 90°C | Biaryl derivatives |
Key Insights :
-
Polar aprotic solvents (e.g., DMF) enhance NAS reactivity by stabilizing transition states.
-
Steric hindrance at the para position facilitates direct substitution compared to ortho isomers.
Reactions Involving the Amino Group
The primary amino group participates in acylation, alkylation, and redox reactions.
| Reaction Type | Conditions/Reagents | Products/Outcome | References |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT | N-acetylated derivative | |
| Reductive Alkylation | Formaldehyde, NaBH₃CN, MeOH | N-methylated product | |
| Oxidation | H₂O₂, Fe²⁺, acidic conditions | Nitro or imine intermediates |
Mechanistic Notes :
-
Acylation occurs via nucleophilic attack on the carbonyl carbon of the acylating agent.
-
Oxidation pathways depend on pH: acidic conditions favor nitro group formation, while neutral conditions yield imines.
Amide Hydrolysis and Functionalization
The amide bond undergoes hydrolysis or serves as a site for further derivatization.
Stability Considerations :
-
Hydrolysis rates are pH-dependent, with acidic conditions accelerating cleavage.
-
Coupling agents like EDC activate the carboxylate for peptide synthesis .
Reduction and Oxidation of Functional Groups
Selective reduction/oxidation modifies the compound’s core structure.
| Reaction Type | Conditions/Reagents | Products/Outcome | References |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux | Tertiary amine | |
| Bromine Oxidation | KMnO₄, H₂SO₄ | Bromine replaced with -COOH (low yield) |
Chirality Retention :
-
The (S)-configuration at C2 remains intact during most reductions due to steric protection.
Comparative Reactivity with Structural Analogs
A comparison of bromine-substituted isomers reveals positional effects on reactivity:
| Position | NAS Reactivity (Relative Rate) | Oxidation Susceptibility | References |
|---|---|---|---|
| Para (4-Br) | High | Moderate | |
| Meta (3-Br) | Moderate | Low | |
| Ortho (2-Br) | Low (steric hindrance) | High |
Scientific Research Applications
The compound (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amine with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Structure
The compound features a chiral center, which is critical for its biological activity. The presence of the bromobenzyl group may influence its interaction with biological targets.
Pharmacological Research
This compound has been explored for its potential as a pharmaceutical agent , particularly in the development of analgesics and anti-inflammatory drugs. Its structure suggests it may interact with opioid receptors or other targets involved in pain modulation.
Case Study Example
A study investigated the analgesic properties of similar compounds, demonstrating that modifications in the benzyl group significantly affected receptor affinity and efficacy. This suggests that this compound could be optimized for enhanced therapeutic effects .
Neuropharmacology
Research indicates that compounds with structural similarities can exhibit neuroprotective effects. The presence of the bromine atom may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.
Data Table: Neuropharmacological Activity
| Compound | Action | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Neuroprotective | TBD | |
| Similar Compound A | Neuroprotective | 10 | |
| Similar Compound B | Neuroprotective | 15 |
Synthetic Chemistry
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can yield derivatives with enhanced biological activity.
Synthesis Pathway
The synthesis involves:
- Formation of the amide bond using a coupling reaction between an amine and a carboxylic acid derivative.
- Bromination of the benzyl group to introduce the bromine atom, enhancing biological activity.
Toxicological Studies
Given its structural characteristics, assessing the toxicity profile is crucial for determining its safety for human use. Preliminary studies on related compounds have shown varying degrees of toxicity, emphasizing the need for thorough evaluation.
Toxicity Data Table
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations:
- Aromatic Substituents: The 4-bromo-benzyl group in the target compound contrasts with 4-methylsulfanyl-benzyl in analogs (). Bromine’s electron-withdrawing nature may reduce aromatic reactivity compared to methylsulfanyl’s electron-donating effects, impacting interactions with hydrophobic enzyme pockets or bacterial targets (e.g., aminoacyl-tRNA synthetase, as in ) . Methylsulfanyl groups () could increase susceptibility to metabolic oxidation, whereas bromine might enhance stability .
N-Alkyl Substituents :
Backbone Modifications :
- All compounds share the 3-methyl-butyramide backbone, suggesting a conserved role in maintaining stereochemical integrity or facilitating hydrogen-bonding interactions .
Biological Activity
(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H18BrN3O
- Molar Mass : Approximately 304.21 g/mol
- Functional Groups :
- Amino group (-NH2)
- Bromo-benzyl moiety
- Ethyl side chain
- Butyramide group
The presence of the bromine atom in the bromo-benzyl moiety is significant as it enhances the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.
- Receptor Binding : It has been suggested that the compound can bind to specific receptors, potentially affecting signaling pathways related to inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HepG2 (liver) | 21.00 | 1.55 |
| MCF-7 (breast) | 26.10 | 1.25 |
| W-38 (normal) | N/A | N/A |
The selectivity index indicates a favorable therapeutic window, suggesting that the compound may selectively target cancer cells while sparing normal cells .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in relevant models.
Case Studies
- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 20 µM, indicating potent cytotoxic activity .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of targeted enzymes, with binding affinities comparable to established inhibitors in the field.
- Comparative Analysis : When compared with similar compounds such as (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, the bromo-substituted derivative exhibited enhanced binding affinity and selectivity towards certain biological targets due to the unique electronic properties imparted by the bromine atom.
Q & A
Q. What spectroscopic techniques are essential for characterizing (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide?
- Methodological Answer : A combination of 1H and 13C NMR spectroscopy is critical for confirming the compound’s backbone structure and substituent positions, particularly the bromobenzyl and ethyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while FTIR identifies functional groups (e.g., amide C=O stretch). For stereochemical confirmation, polarimetry or chiral HPLC should be employed to verify the (S)-configuration. These methods align with protocols used for structurally related brominated amides, where NMR and MS were pivotal for characterization .
Q. What are the typical synthetic routes for this compound?
- Methodological Answer : Synthesis often involves amide coupling between a bromobenzyl-ethylamine derivative and a protected amino acid (e.g., L-valine derivative). Key steps include:
- Bromination of the benzyl group using NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Protection/deprotection strategies (e.g., Boc groups for the amino moiety) to prevent side reactions.
- Final coupling via EDC/HOBt or DCC-mediated amide bond formation .
Similar synthetic strategies for brominated benzamides emphasize rigorous purification via column chromatography and recrystallization .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Purity is assessed via HPLC with UV/Vis detection (≥95% purity threshold). For stability, store the compound under inert gas (argon) at –20°C in amber vials to prevent degradation from light or moisture. Periodic LC-MS analysis is recommended to monitor decomposition, especially if the compound contains hydrolytically sensitive groups like the amide bond .
Advanced Research Questions
Q. How can low yields in the final amide coupling step be addressed?
- Methodological Answer : Low yields may arise from steric hindrance due to the bulky bromobenzyl and ethyl groups. Optimization strategies include:
- Solvent screening : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactant solubility.
- Catalyst selection : Replace EDC/HOBt with more efficient coupling agents like HATU or PyBOP.
- Temperature control : Conduct reactions at 0–4°C to minimize side reactions.
Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., reagent ratios, reaction time) and identify optimal conditions, as demonstrated in flow-chemistry optimizations .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with putative targets (e.g., enzymes with halogen-binding pockets). Molecular dynamics (MD) simulations (using GROMACS or AMBER) assess binding stability over time. For electronic structure analysis, DFT calculations (e.g., Gaussian) evaluate the bromine’s role in halogen bonding. Integrated computational-experimental workflows, as used in designing fluorescent maleimides, are effective for rational drug design .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Methodological Answer : Contradictions may stem from assay variability or compound degradation. Mitigation steps:
- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays.
- Batch reproducibility : Synthesize multiple batches and compare bioactivity.
- Analytical verification : Re-analyze compound purity and stability post-assay via LC-MS.
Refer to studies on brominated enzyme inhibitors, where rigorous batch validation resolved discrepancies .
Q. What strategies enhance enantiomeric excess (ee) of the (S)-enantiomer during synthesis?
- Methodological Answer : To achieve >98% ee:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during amino acid coupling.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective amidation.
- Chiral chromatography : Perform preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H).
These methods are benchmarked against stereochemical optimizations in peptide-derived pharmaceuticals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
